![molecular formula C16H18N8 B2542613 6-(4-(6,7-二氢-5H-环戊并[c]哒嗪-3-基)哌嗪-1-基)-9H-嘌呤 CAS No. 2034298-55-8](/img/structure/B2542613.png)
6-(4-(6,7-二氢-5H-环戊并[c]哒嗪-3-基)哌嗪-1-基)-9H-嘌呤
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine is a useful research compound. Its molecular formula is C16H18N8 and its molecular weight is 322.376. The purity is usually 95%.
BenchChem offers high-quality 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 头孢匹罗中间体: 6,7-二氢-5H-环戊并[b]吡啶是合成头孢匹罗的关键中间体,头孢匹罗是一种第四代头孢菌素类抗生素。 研究人员探索了其在设计具有提高疗效和降低耐药性的新型抗生素中的作用 .
- 锰催化氧化: 该化合物可以通过水溶液中2,3-环戊烯吡啶类似物的锰催化氧化合成。 研究人员正在研究绿色和可持续的合成路线 .
药物化学与药物开发
环境化学与绿色合成
作用机制
未来方向
The high practical importance of cyclopenta[b]pyridine derivatives and the promise of domino reactions for organic synthesis suggest that further studies and development of these compounds could be beneficial . They could potentially be used in the development of new drugs due to their wide spectrum of biological activity .
生化分析
Biochemical Properties
It is believed to interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and the overall biochemical reactions they are involved in .
Cellular Effects
The effects of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine on cellular processes are diverse. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine may change over time. This could be due to the compound’s stability, degradation, or long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine may vary with different dosages . High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine may be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine within cells and tissues could involve various transporters or binding proteins . This could influence its localization or accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine could be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles . This could potentially affect its activity or function within the cell .
属性
IUPAC Name |
6-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-2-11-8-13(22-21-12(11)3-1)23-4-6-24(7-5-23)16-14-15(18-9-17-14)19-10-20-16/h8-10H,1-7H2,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYCWWDOSJVSNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2542530.png)
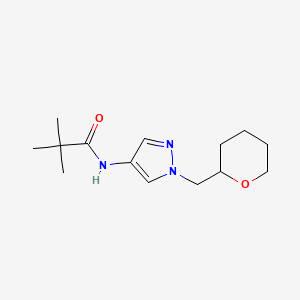
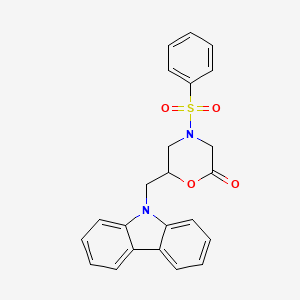
![5-hydroxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)nicotinamide](/img/structure/B2542539.png)


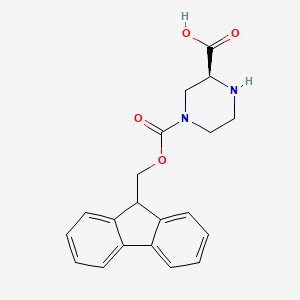
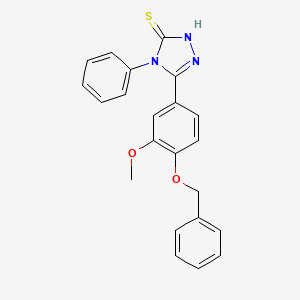
![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2542547.png)
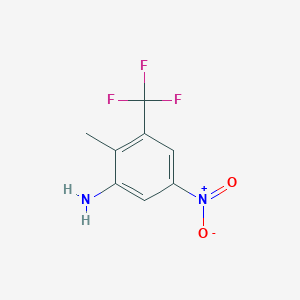
![3-[[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2542549.png)
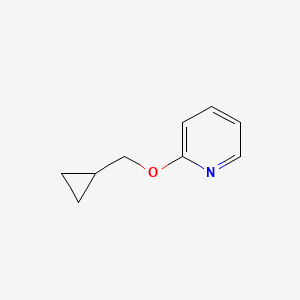
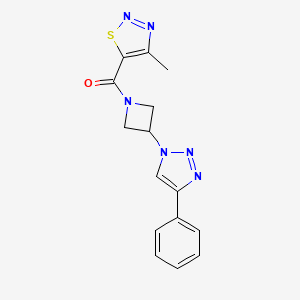
![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2542553.png)
